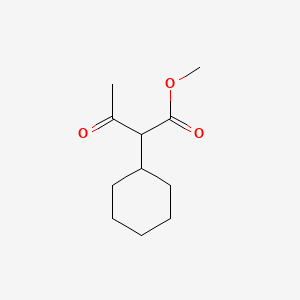

Methyl 2-cyclohexyl-3-oxobutanoate

Description

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are characterized by a ketone functional group located on the carbon atom beta to the ester group. fiveable.me This arrangement confers unique reactivity upon the molecule. The hydrogen atoms on the α-carbon, situated between the two carbonyl groups, are significantly more acidic than in simple ketones or esters. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting negative charge through resonance, leading to the facile formation of an enolate ion. fiveable.me

This resonance-stabilized enolate is a potent nucleophile and a cornerstone of β-keto ester chemistry, enabling a wide array of carbon-carbon bond-forming reactions. fiveable.me Classic examples include the Claisen condensation, a fundamental reaction for forming β-keto esters by condensing two ester molecules. researchgate.net Furthermore, the dual electrophilic and nucleophilic nature of β-keto esters makes them essential synthons, or building blocks, in organic synthesis. researchgate.netrsc.org They can undergo various transformations, including transesterification, where the alcohol component of the ester is exchanged, a reaction that is often selective for β-keto esters over other ester types. rsc.org

Significance as a Chemically Versatile Intermediate in Academic Research

Methyl 2-cyclohexyl-3-oxobutanoate serves as a versatile small molecule scaffold in laboratory settings. cymitquimica.com Its chemical utility stems from the multiple reactive sites inherent to its β-keto ester core. The presence of the cyclohexyl group at the alpha-position introduces steric bulk, which can influence the stereochemical outcome of reactions, making it a valuable substrate in stereoselective synthesis.

The reactivity of β-keto esters is extensive. They are key precursors for the synthesis of complex molecules and heterocyclic compounds such as furans and pyrroles. researchgate.netuwindsor.ca For instance, β-keto esters can react with α-halo ketones in the presence of a base to form 1,4-dicarbonyl compounds, which can then be cyclized to produce substituted furans. uwindsor.ca The dianions of β-keto esters can be used in cyclization reactions to form various ring systems. researchgate.net This versatility positions compounds like this compound as important intermediates for creating diverse chemical structures.

Overview of Current Research Landscape and Academic Interest in Alpha-Substituted Beta-Keto Esters

The academic interest in α-substituted β-keto esters, such as this compound, is largely driven by their utility in constructing complex chiral molecules. researchgate.net The α-substituent introduces a stereocenter, and controlling the stereochemistry of adjacent functional groups is a central theme in modern organic synthesis.

A significant area of research is the asymmetric hydrogenation of α-substituted β-keto esters through dynamic kinetic resolution (DKR). acs.org This powerful technique allows for the conversion of a racemic mixture of the keto ester into a single, optically active α-substituted β-hydroxy ester with high diastereoselectivity and enantioselectivity. acs.orgcolab.ws Such hydroxy esters are valuable building blocks for a range of important compounds, including certain antibiotics. researchgate.net While early methods were effective for substrates with heteroatom-based α-substituents, recent advancements have developed catalyst systems applicable to acyclic α-alkyl-substituted β-keto esters, which were previously considered difficult substrates. acs.org

Another active research area is the development of new methods for the functionalization of the α-position. For example, nickel-catalyzed amidation of β-keto esters has been reported, providing a convergent route to α-amidated materials. nih.gov This method demonstrates broad substrate tolerance, working for β-keto esters with and without α-substitution. nih.gov The ability to introduce nitrogen-containing functional groups at the α-position is highly valuable for the synthesis of pharmacologically active compounds. nih.gov These research efforts highlight the ongoing importance of α-substituted β-keto esters as versatile platforms for developing new synthetic methodologies and accessing complex molecular targets.

Table of Compounds

| Compound Name |

|---|

| This compound |

| α-halo ketones |

| 1,4-dicarbonyl compounds |

| furans |

| pyrroles |

| α-substituted β-hydroxy ester |

| α-amidated materials |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclohexyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-8(12)10(11(13)14-2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGQIWQPPASAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1CCCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175230-30-5 | |

| Record name | methyl 2-cyclohexyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Formation of Alpha-Substituted Beta-Keto Esters

The introduction of a substituent at the α-position of a β-keto ester is a fundamental carbon-carbon bond-forming reaction. Various methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope.

One of the most traditional and widely used methods for the synthesis of α-substituted β-keto esters is the alkylation of enolates. libretexts.org This approach leverages the acidity of the α-hydrogens located between the two carbonyl groups of a β-keto ester like methyl acetoacetate (B1235776) (pKa ≈ 11 in DMSO). pressbooks.publibretexts.org The process involves two main steps:

Enolate Formation: The β-keto ester is treated with a suitable base to deprotonate the α-carbon, generating a nucleophilic enolate ion. The choice of base is crucial and can range from relatively mild bases like sodium ethoxide to stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA), depending on the specific requirements of the reaction. psgcas.ac.in

Nucleophilic Substitution: The resulting enolate ion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., cyclohexyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This step forms the new carbon-carbon bond at the α-position.

The reaction is subject to the typical constraints of SN2 reactions; thus, primary and methyl halides are the best electrophiles, while secondary halides react more poorly and tertiary halides generally fail to react, favoring elimination instead. libretexts.orgpressbooks.pub For instance, the reaction of the methyl acetoacetate dianion with cyclohexyl bromide has been shown to proceed, illustrating the utility of this method for introducing cyclic substituents.

Alternative strategies to direct alkylation involve the acylation of pre-formed enolate equivalents, such as ketene (B1206846) silyl (B83357) acetals and magnesium enolates.

Ketene Silyl Acetals are neutral equivalents of enolates that can be acylated under various conditions. For example, a titanium-crossed Claisen condensation between ketene silyl acetals and acid chlorides can produce α,α-dialkylated β-keto esters. researchgate.net Similarly, pentafluorophenylammonium triflate (PFPAT) has been shown to catalyze the C-acylation of ketene silyl acetals with acid chlorides to yield β-keto esters. organic-chemistry.org This method is particularly useful as it can provide access to thermodynamically unfavorable α,α-dialkylated products. organic-chemistry.org

Magnesium Enolates also serve as effective nucleophiles in the synthesis of α-substituted β-keto esters. organic-chemistry.org The reaction of magnesium enolates derived from substituted malonic acid half oxyesters with various acyl donors, including acid chlorides and anhydrides, results in functionalized α-substituted β-keto esters in good yields. organic-chemistry.org This process is described as a decarboxylative Claisen condensation. Furthermore, magnesium iodide can be used to generate magnesium α-ketoester enolates from α-chloroglycidic esters, which can then be used in further synthetic applications. researchgate.net The use of magnesium salts can offer advantages in terms of chemoselectivity, as seen in the treatment of thioesters with MgBr₂·OEt₂ to give β-keto thioesters, which can then be converted to β-keto esters. organic-chemistry.org

A direct and efficient method for preparing β-keto esters involves the reaction of methyl acetoacetate variants with acid chlorides. A notable procedure for the synthesis of methyl 4-cyclohexyl-3-oxobutanoate utilizes a barium oxide/methanol (B129727) system. acs.org In this process, methyl acetoacetate reacts with barium oxide to form a barium complex. This intermediate is then acylated with an acid chloride, such as cyclohexanecarbonyl chloride, to form an α-acyl β-keto ester. Subsequent cleavage of this intermediate with methanol at a mild temperature yields the desired methyl 4-cyclohexyl-3-oxobutanoate in good yield (67%). acs.org

This general strategy has been applied to synthesize various β-keto esters from their corresponding acid chlorides, demonstrating its utility. acs.org The systematic synthesis of N-acyl chloroformamidines, achieved through the reaction of carbodiimides with acid chlorides, also highlights the reactivity of acid chlorides with precursors like methyl acetoacetate to form useful N-containing compounds. researchgate.net However, processes involving magnesium or calcium complexes of acetoacetic esters for acylation with acid chlorides can sometimes require high temperatures or involve cumbersome procedures. google.com

Modern synthetic chemistry has increasingly moved towards catalytic methods for the α-functionalization of β-keto esters to improve efficiency, selectivity, and environmental compatibility. These methods include both organocatalysis and transition-metal catalysis.

Phase-transfer catalysis represents a powerful technique for the asymmetric α-alkylation of β-dicarbonyl compounds without the need for transition metals. rsc.org Using chiral catalysts derived from cinchona alkaloids, highly enantioselective α-alkylation of cyclic β-keto esters and amides has been achieved with various halides, affording products in high yields and enantiopurities. rsc.orgnih.gov

Transition-metal catalysis offers a broad array of transformations. For instance, palladium-catalyzed mono-α-arylation of ketones has been developed, and similar principles can be applied to β-keto esters. acs.org The challenge in catalytic α-functionalization often lies in controlling the mono- versus di-alkylation and achieving high enantioselectivity, especially for acyclic substrates. nih.gov Catalytic approaches that generate chiral products, such as the enantioselective fluorination of β-keto esters using chiral metal complexes, underscore the power of catalysis in creating complex stereocenters. mdpi.com

Enantioselective Synthesis of Alpha-Chiral Beta-Keto Esters

The creation of chiral centers is a paramount goal in organic synthesis, particularly for applications in pharmaceuticals and materials science. The enantioselective synthesis of α-chiral β-keto esters, where the stereocenter is located at the α-position, presents a significant challenge due to the potential for racemization of the product under acidic or basic conditions. researchgate.net The development of sophisticated chiral catalysts has been instrumental in overcoming this hurdle.

Chiral metal complexes involving ruthenium (Ru), scandium (Sc), and copper (Cu) have emerged as highly effective catalysts for a range of enantioselective transformations that produce α-chiral β-keto esters.

Ruthenium (Ru) Catalysts: Chiral ruthenium complexes are particularly renowned for their application in asymmetric hydrogenation reactions. researchgate.net A notable example is the asymmetric hydrogenation of methyl 2-chloro-4-cyclohexyl-3-oxobutyrate using a Ru₂Cl₄((+)-BINAP)₂NEt₃ catalyst, which proceeds with high yield and stereoselectivity. google.com The Noyori-Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], is another powerful catalyst for the highly enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters. acs.org Furthermore, a synergistic system combining palladium and ruthenium complexes has been used for the asymmetric dehydrative allylation of β-keto esters, where the use of nearly neutral conditions prevents the epimerization of the chiral product. researchgate.net

Scandium (Sc) Catalysts: Chiral scandium triflate (Sc(OTf)₃) complexes have proven to be versatile Lewis acid catalysts for various enantioselective reactions. When combined with chiral ligands like PyBox or N,N'-dioxides, Sc(III) catalysts can promote highly enantioselective Michael additions, scilit.com decarboxylative aldol (B89426) reactions, nih.govd-nb.infobeilstein-journals.org and Roskamp reactions of α-alkyl-α-diazoesters to furnish α-alkyl-β-keto esters with excellent yields and enantioselectivities (up to 98% ee). researchgate.net

Copper (Cu) Catalysts: Copper complexes are widely used due to their low cost and diverse reactivity. Chiral copper catalysts have been successfully employed in the enantioselective synthesis of α-quaternary ketones and α-keto esters via acyl substitution with in situ formed chiral allylic nucleophiles. nih.govunc.edu These methods can generate products with high enantiomeric ratios (>99:1). nih.gov Copper(II) catalysts have also been used for the aerobic deacylation of substituted acetoacetate esters, providing a simple route to β-stereogenic α-keto esters. nih.gov Additionally, various metal-catalyzed enantioselective chlorinations of β-ketoesters have been developed using copper complexes with ligands such as bisoxazolines. mdpi.com

The table below summarizes selected findings on the enantioselective synthesis of α-chiral β-keto esters and related compounds using these metal catalysts.

Interactive Data Table: Enantioselective Synthesis using Chiral Metal Catalysts

| Catalyst System | Reaction Type | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru₂Cl₄((+)-BINAP)₂NEt₃ | Asymmetric Hydrogenation | α-Chloro-β-keto ester | 99% | Not specified | google.com |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Transfer Hydrogenation | α-Methoxyimino-β-keto ester | High | Excellent | acs.org |

| Sc(OTf)₃ / Chiral PyBox | Decarboxylative Aldol | β-Keto acid & α-Keto ester | Excellent | High | nih.govd-nb.info |

| Sc(III) / Chiral N,N'-dioxide | Roskamp Reaction | α-Alkyl-α-diazoester | up to 99% | up to 98% | researchgate.net |

| Chiral Cu / Phosphine (B1218219) | Allylic Acyl Substitution | Carboxylic acid/ester | 25-94% | 90:10 to >99:1 er | nih.govunc.edu |

| Cu(II) / Chiral Ligand | Aerobic Deacylation | Substituted acetoacetate | Good | Not specified | nih.gov |

| Cu(II) / Bis(thiazoline) | Enantioselective Fluorination | β-Keto ester/amide | Good | Good | mdpi.com |

Dynamic Kinetic Resolution in Hydrogenation Reactions

Dynamic kinetic resolution (DKR) is a powerful technique for the stereoselective synthesis of chiral molecules. In the context of β-keto esters like methyl 2-cyclohexyl-3-oxobutanoate, DKR is often employed in hydrogenation reactions to produce the corresponding β-hydroxy esters with high diastereo- and enantioselectivity. acs.orgthieme-connect.com This process relies on the rapid in-situ racemization of the starting β-keto ester, allowing for the conversion of both enantiomers into a single desired product stereoisomer. thieme-connect.comnih.gov

Ruthenium-based catalysts, particularly those containing chiral phosphine ligands such as BINAP, are frequently used for the asymmetric hydrogenation of β-keto esters via DKR. acs.orgcdnsciencepub.comthieme-connect.com These catalysts have demonstrated high efficiency and selectivity in converting various α-substituted β-keto esters to their corresponding syn- or anti-β-hydroxy esters. cdnsciencepub.comresearchgate.net The choice of catalyst and reaction conditions can influence the stereochemical outcome, providing access to different stereoisomers. thieme-connect.comresearchgate.net For instance, the hydrogenation of racemic 2-acylamino-3-oxobutyrate using a BINAP-Ru(II) catalyst yields the syn-threonine derivatives with high enantioselectivity. thieme-connect.com

The success of DKR in the hydrogenation of β-keto esters has led to its application in the synthesis of key intermediates for pharmaceuticals. cdnsciencepub.comwikipedia.org For example, an antibiotic, carbapenem, is prepared using Noyori asymmetric hydrogenation of a racemic methyl 2-(benzamidomethyl)-3-oxobutanoate via DKR. wikipedia.org

| Catalyst System | Substrate Type | Product | Stereoselectivity | Reference |

| Ru-BINAP | α-substituted β-keto esters | β-hydroxy esters | High de and ee | acs.orgcdnsciencepub.com |

| Ir-MeOBIPHEP | α-amino-β-keto esters | anti-β-hydroxy-α-amino esters | High de and ee | acs.org |

| Ru(H)(p-cymene)(bis-phosphine)(SbF6) | 2-benzamidomethyl-3-oxobutanoate | syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate | High de and ee | rsc.org |

Stereoselective Alkylation and Michael Addition Reactions

The α-carbon of β-keto esters like this compound is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. vanderbilt.edu

Stereoselective Alkylation: The enolate derived from this compound can be alkylated with electrophiles such as alkyl halides. The stereoselectivity of this reaction can be controlled by using chiral auxiliaries or catalysts. While specific examples for the stereoselective alkylation of this compound are not prevalent in the provided search results, the general principle is a cornerstone of organic synthesis for creating new stereocenters. vanderbilt.eduacs.orgsci-hub.st

Michael Addition: The enolate of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors). masterorganicchemistry.comresearchgate.net This reaction is a versatile method for forming 1,5-dicarbonyl compounds. masterorganicchemistry.com The stereoselectivity of the Michael addition can be influenced by the use of chiral catalysts, often derived from amines or thioureas. rsc.org For example, chiral thiourea (B124793) catalysts derived from (R,R)-1,2-diphenylethylenediamine have been used in asymmetric Michael additions of β-ketoesters to nitroalkenes, affording the products with good enantioselectivities. rsc.org

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Stereoselective Alkylation | Enolate of β-keto ester + Alkyl halide | α-Alkyl-β-keto ester | Formation of a new C-C bond at the α-position. | vanderbilt.edusci-hub.st |

| Michael Addition | Enolate of β-keto ester + α,β-Unsaturated compound | 1,5-Dicarbonyl compound | Conjugate addition to an electron-deficient alkene. | masterorganicchemistry.comresearchgate.net |

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas for the reduction of ketones and imines. acs.orgresearchgate.net In this method, a hydrogen donor, such as formic acid or isopropanol, is used in the presence of a metal catalyst and a chiral ligand. thieme-connect.comshu.edu

Rhodium and ruthenium complexes are commonly employed as catalysts in ATH reactions. thieme-connect.comnih.govresearchgate.net For β-keto esters, ATH coupled with DKR can provide highly enantio- and diastereoselective access to the corresponding β-hydroxy esters. acs.orgnih.gov For instance, a rhodium(III) complex has been developed for the asymmetric reduction of α-methoxy β-ketoesters via transfer hydrogenation, yielding syn α-methoxy β-hydroxyesters with high diastereoselectivity and excellent enantioselectivity. nih.govresearchgate.net This reaction has been shown to be efficient in both organic solvents and water, highlighting the potential for greener synthetic procedures. nih.govresearchgate.net

The development of efficient rhodium-catalyzed asymmetric transfer hydrogenation of β-cyano α-ketoesters via dynamic kinetic resolution has also been reported, providing chiral β-cyano-α-hydroxy esters with excellent enantio- and diastereoselectivities. acs.orgacs.org

| Catalyst System | Hydrogen Donor | Substrate Type | Product | Stereoselectivity | Reference |

| Rhodium(III) complex | Formic acid/triethylamine or Sodium formate | α-methoxy β-ketoesters | syn α-methoxy β-hydroxyesters | High de and ee | nih.govresearchgate.net |

| Rhodium catalyst | Formic acid/triethylamine | β-cyano α-ketoesters | β-cyano-α-hydroxy esters | >99% ee, 99:1 dr | acs.orgacs.org |

| Ruthenium(II)arene/amino alcohol | Isopropanol | Ketones | Alcohols | Rate enhancement with ultrasound | researchgate.net |

Reaction Mechanisms of this compound and Analogues

Enolization and Tautomerism Studies

This compound, as a β-keto ester, exists in equilibrium between its keto and enol tautomers. thermofisher.comresearchgate.net The keto form is generally the more stable and therefore predominant tautomer at room temperature. thermofisher.com However, the enol form is stabilized by conjugation of the C=C double bond with the carbonyl group and through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. thermofisher.commasterorganicchemistry.comlibretexts.org

The position of the keto-enol equilibrium can be influenced by several factors, including the solvent and the nature of the substituents. cdnsciencepub.com The study of this tautomerism is often carried out using nuclear magnetic resonance (NMR) spectroscopy, as the protons of the keto and enol forms typically exhibit distinct chemical shifts. thermofisher.comcdnsciencepub.com For example, in the ¹H NMR spectrum of ethyl acetoacetate, a close analogue, the signals for both the keto and enol forms can be clearly distinguished and integrated to determine the equilibrium constant. thermofisher.com The presence of a bulky α-substituent, such as the cyclohexyl group in this compound, can potentially destabilize the enol form due to steric effects. thermofisher.com

| Compound | Solvent | % Enol Form | Method | Reference |

| Ethyl acetoacetate | - | 8.0% | ¹H NMR | thermofisher.com |

| 2,4-Pentanedione | - | 85% | - | libretexts.org |

Nucleophilic Additions and Substitutions

The carbonyl groups of this compound are electrophilic and can undergo nucleophilic addition reactions. The reactivity of the two carbonyl groups (ketone and ester) differs. Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl.

The enolate of a β-keto ester can also act as a nucleophile in substitution reactions. jove.comsemanticscholar.org For instance, in the Claisen condensation, an ester enolate acts as a nucleophile, attacking the carbonyl carbon of another ester molecule in a nucleophilic acyl substitution reaction. jove.commasterorganicchemistry.com

Cyclization and Annulation Reactions (e.g., Pyrazolones, Dihydrofurans)

The bifunctional nature of this compound and its analogues makes them valuable precursors for the synthesis of various heterocyclic compounds.

Pyrazolones: While direct synthesis of pyrazolones from this compound was not found in the provided search results, β-keto esters are common starting materials for the synthesis of pyrazolones through condensation reactions with hydrazine (B178648) derivatives.

Dihydrofurans: Substituted dihydrofurans can be synthesized through various methods involving β-keto esters. One approach involves the Michael addition of a β-keto ester to an α,β-unsaturated system, followed by an intramolecular cyclization. For example, the addition of β-keto esters to α-bromonitroolefins in the presence of a chiral Ni(II) complex can lead to non-racemic Michael adducts, which can then be cyclized to form trans-4,5-dihydrofurans with high diastereo- and enantioselectivity. researchgate.net Another method involves the reaction of β-keto esters with vinyl epoxides, which can lead to the formation of dihydrofuran derivatives.

Reductive Transformations (e.g., Hydride Reductions, Biocatalytic Reductions)

The reduction of the keto group in β-keto esters like this compound is a pivotal transformation, yielding valuable β-hydroxy esters. These products are significant chiral building blocks for the synthesis of complex organic molecules. The stereochemical outcome of this reduction can be controlled through various methods, broadly categorized into chemical and biological approaches.

Hydride Reductions

Hydride-based reagents are commonly employed for the reduction of the carbonyl group in β-keto esters. The diastereoselectivity of this reduction in 2-substituted β-keto esters, such as this compound, is highly dependent on the nature of the reducing agent and the reaction conditions, which can be tailored to favor either the syn or anti diastereomer.

The stereochemical course of the reduction is often governed by either chelation or non-chelation control. In chelation-controlled reductions, a Lewis acidic metal ion coordinates to both the keto and ester carbonyl oxygens, forming a rigid five-membered ring intermediate. Hydride attack then occurs from the less sterically hindered face. Reagents like zinc borohydride (B1222165) or sodium borohydride in the presence of certain Lewis acids such as titanium tetrachloride (TiCl₄) typically favor the formation of syn-diols. researchgate.netacs.org For instance, the TiCl₄-mediated reduction of α-alkyl-β-keto esters with a pyridine-borane complex has been shown to produce the syn isomer with high diastereoselectivity. researchgate.net

Conversely, non-chelation-controlled reductions are favored when using bulky, non-chelating reducing agents like L-Selectride® (lithium tri-sec-butylborohydride). rsc.orgnih.gov In these cases, the steric bulk of the substituent at the α-position and the reagent itself dictates the direction of hydride attack, generally leading to the anti diastereomer. The use of cerium trichloride (B1173362) (CeCl₃) with a sterically hindered reducing agent like lithium triethylborohydride (LiEt₃BH) has also been effective in achieving high anti-selectivity. researchgate.net

The table below summarizes the expected diastereoselectivity for the hydride reduction of a generic 2-substituted-β-keto ester, which can be extrapolated to this compound.

Biocatalytic Reductions

Biocatalytic reductions offer a green and highly selective alternative to chemical methods for the synthesis of chiral β-hydroxy esters. These transformations are typically carried out using whole microbial cells or isolated enzymes (oxidoreductases/dehydrogenases). Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the reduction of β-keto esters. organic-chemistry.org However, due to the presence of multiple reductase enzymes with varying stereoselectivities, the use of whole yeast cells can sometimes lead to mixtures of stereoisomers. organic-chemistry.org

To overcome this, purified or recombinantly expressed dehydrogenases are employed. These enzymes, often from Saccharomyces cerevisiae or other microorganisms, can exhibit high levels of both diastereo- and enantioselectivity. organic-chemistry.org For instance, studies on the reduction of cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate (a close analog of the target compound), using a panel of purified dehydrogenases from baker's yeast have demonstrated the production of specific diastereomers with high optical purity. organic-chemistry.org Many of these enzymes consistently produce the (1R)-alcohol, and in the case of the cyclohexane (B81311) derivative, often yield the cis-alcohol enantiomers. organic-chemistry.org

The use of E. coli cells overexpressing a single specific reductase gene from yeast has proven to be a powerful strategy for preparative-scale synthesis, affording high yields and excellent stereoselectivity. rsc.orgresearchgate.net This approach benefits from the host's metabolic machinery to regenerate the necessary cofactor (e.g., NADPH), while the stereochemical outcome is controlled by the single heterologously expressed reductase. researchgate.net

The table below presents findings from the biocatalytic reduction of ethyl 2-oxocyclohexanecarboxylate, which serves as a model for the reduction of this compound.

Intramolecular Rearrangements and Homologations

While less common than reductive transformations for simple β-keto esters, intramolecular rearrangements and homologation reactions represent powerful strategies for increasing molecular complexity. For substrates like this compound, these reactions can lead to the formation of new ring systems or the extension of the carbon skeleton.

Intramolecular Rearrangements

One notable intramolecular rearrangement applicable to derivatives of β-keto esters is the Claisen rearrangement . Specifically, the O-allyl derivative of a β-keto ester can undergo a nih.govnih.gov-sigmatropic rearrangement to afford a C-allylated product with the creation of a new stereocenter. The rearrangement of O-allyl β-ketoesters has been shown to be catalyzed by various Lewis acids and even by hydrogen-bond donors. nih.gov This transformation is particularly useful for the construction of adjacent quaternary stereogenic centers, which are challenging synthetic motifs found in many natural products. nih.gov

Another class of rearrangements involves ring-expansion reactions, particularly relevant for cyclic β-keto esters. For example, cyclic β-keto esters can undergo a two-atom ring expansion via conjugate addition to alkynyl imines. thieme-connect.com This process proceeds through a cyclobutenoxide intermediate, which then fragments to yield a larger carbocyclic ring. thieme-connect.com

Homologations

Homologation reactions aim to extend a carbon chain by one or more atoms. The Arndt-Eistert synthesis is a classic example of a one-carbon homologation of a carboxylic acid. organic-chemistry.org This sequence involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically induced thermally, photochemically, or by a metal catalyst (e.g., Ag₂O), to generate a ketene. organic-chemistry.orgwikipedia.org This ketene can then be trapped by a nucleophile, such as water or an alcohol, to yield the homologated carboxylic acid or ester. While this method is traditionally applied to carboxylic acids, it highlights a pathway involving a rearrangement of a keto-containing intermediate. The application to a β-keto ester would require initial transformation to a suitable diazoketone.

More direct homologation methods for β-keto esters have also been developed. For instance, the reaction of β-keto esters with zinc carbenoids, such as that derived from diiodomethane (B129776) and diethylzinc (B1219324) (Furukawa's reagent), can lead to a one-carbon chain extension to produce γ-keto esters. nih.govorganic-chemistry.org This reaction proceeds through the formation of a zinc enolate, followed by cyclopropanation and subsequent fragmentation.

The table below summarizes these advanced synthetic transformations for the general class of β-keto esters.

Derivatization and Strategic Applications in Complex Molecule Synthesis

Utility as a Building Block for Heterocyclic Compounds

The reactivity of the β-ketoester functional group in methyl 2-cyclohexyl-3-oxobutanoate makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The presence of two electrophilic carbonyl carbons and an acidic α-proton allows for condensation reactions with various nucleophiles to form ring structures.

Pyrimidinone Synthesis

Pyrimidinones are a class of heterocyclic compounds with significant biological activities. The synthesis of pyrimidinone derivatives can be achieved through the condensation of β-ketoesters like this compound with urea (B33335) or thiourea (B124793) and an aldehyde in a multicomponent reaction. While specific examples detailing the use of this compound in pyrimidinone synthesis are not prevalent in the provided search results, the general reactivity pattern of β-ketoesters supports this application. For instance, novel pyrimidinone compounds with activity against Mycobacterium tuberculosis have been synthesized using structurally related trifluoromethyl β-ketoesters. frontiersin.orgnih.gov This suggests the potential for this compound to participate in similar cyclocondensation reactions to yield pyrimidinone structures with a cyclohexyl substituent. The general scheme involves the initial formation of a Knoevenagel adduct between the aldehyde and the β-ketoester, followed by a Michael addition of urea or thiourea and subsequent cyclization and dehydration to afford the pyrimidinone ring. The cyclohexyl group at the C2 position of the starting material would be incorporated into the final pyrimidinone structure, influencing its lipophilicity and steric properties.

Pyrazolone (B3327878) Formation

Pyrazolones are another important class of heterocyclic compounds with diverse pharmacological applications. orientjchem.org The synthesis of pyrazolones typically involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. orientjchem.orgmdpi.com In this reaction, the hydrazine attacks the ester carbonyl, followed by intramolecular cyclization via attack of the second nitrogen atom on the ketone carbonyl, and subsequent dehydration to form the pyrazolone ring.

Specifically, the reaction of this compound with a hydrazine, such as phenylhydrazine, would be expected to yield a 1-substituted-3-cyclohexyl-5-methyl-1H-pyrazol-4(5H)-one derivative. The general utility of β-ketoesters like ethyl acetoacetate (B1235776) in the synthesis of pyrazolones is well-established, serving as a reliable method for constructing this heterocyclic core. orientjchem.orgmdpi.comnih.gov

Other Heterocycle Construction (e.g., Oxadiazole derivatives)

The versatility of this compound extends to the synthesis of other heterocyclic systems. For example, it can serve as a precursor for the formation of 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The synthesis of 1,3,4-oxadiazoles often involves the cyclization of hydrazide-hydrazone intermediates in the presence of a dehydrating agent like acetic anhydride. nih.gov While a direct synthesis from this compound is not explicitly detailed, its conversion to a suitable hydrazide precursor would enable its incorporation into an oxadiazole ring system. The general methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles often utilize amidoximes and acylating agents as starting materials. researchgate.net

Precursor in Natural Product Synthesis Research

The cyclohexyl ring is a fundamental structural motif found in a wide array of natural products. wm.edu Consequently, this compound represents an attractive starting material for the synthesis of these complex molecules. The β-ketoester functionality provides a handle for further chemical manipulations, allowing for the introduction of additional functional groups and the construction of more elaborate carbocyclic and heterocyclic frameworks.

Research in this area often focuses on leveraging the existing cyclohexyl unit and the reactive keto-ester portion to build up the target natural product skeleton. For example, the dicarbonyl system can be used to direct aldol (B89426) condensations, Michael additions, or Robinson annulations to construct new rings fused to the cyclohexane (B81311) core.

Role in the Generation of Structurally Diverse Organic Frameworks

The ability of this compound to participate in a variety of chemical reactions makes it a valuable tool for generating structurally diverse organic frameworks. The presence of both a ketone and an ester group allows for selective reactions and the introduction of different substituents.

The cyclohexyl moiety itself can be functionalized, although it is generally less reactive than the β-dicarbonyl portion. The combination of the cyclic alkyl group and the reactive linear chain provides a scaffold that can be elaborated in multiple directions, leading to a wide range of molecular shapes and functionalities. This versatility is crucial in combinatorial chemistry and drug discovery, where the goal is to synthesize large libraries of compounds for biological screening. The use of related β-dicarbonyl compounds in the synthesis of complex systems like piperidin-2,4-diones demonstrates the potential for creating diverse frameworks. ucl.ac.uk

Intermediate in Analogue Synthesis for Chemical Probes

Chemical probes are small molecules used to study biological processes. The synthesis of analogues of known bioactive molecules is a common strategy for developing new chemical probes with improved properties, such as increased potency, selectivity, or better pharmacokinetic profiles. This compound can serve as a key intermediate in the synthesis of such analogues, particularly when a cyclohexyl group is a desired structural feature.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering insights into the connectivity and spatial arrangement of atoms. For Methyl 2-cyclohexyl-3-oxobutanoate, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electronegative atoms such as oxygen causing a downfield shift.

The spectrum would likely show a singlet for the methyl protons of the ester group (O-CH₃) appearing around δ 3.7 ppm. The protons of the acetyl group (CH₃-C=O) would also produce a singlet, typically in the region of δ 2.1-2.3 ppm. The methine proton at the C2 position, being adjacent to both the cyclohexyl group and the carbonyl of the ester, would likely appear as a multiplet in the range of δ 3.4-3.6 ppm. The protons on the cyclohexyl ring would present as a complex series of multiplets between δ 1.0 and 2.0 ppm due to their various axial and equatorial positions and spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl-H | 1.0 - 2.0 | Multiplet | 11H |

| -CO-CH₃ | 2.1 - 2.3 | Singlet | 3H |

| C2-H | 3.4 - 3.6 | Multiplet | 1H |

| -OCH₃ | ~3.7 | Singlet | 3H |

Note: This is a predicted spectrum based on analogous compounds. Actual chemical shifts and multiplicities may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the presence of two carbonyl groups, the spectrum is expected to show two distinct downfield signals. The carbonyl carbon of the ketone (C=O) would likely appear around δ 200-205 ppm, while the ester carbonyl carbon would be found further upfield, around δ 170-173 ppm.

The carbon of the methoxy (B1213986) group (-OCH₃) would resonate at approximately δ 52 ppm. The methine carbon at the C2 position is anticipated to have a chemical shift in the range of δ 55-60 ppm. The carbons of the cyclohexyl ring would produce a series of signals in the aliphatic region, typically between δ 25 and δ 45 ppm. The methyl carbon of the acetyl group would appear at a higher field, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclohexyl-C | 25 - 45 |

| -CO-CH₃ | 25 - 30 |

| -OCH₃ | ~52 |

| C2 | 55 - 60 |

| Ester C=O | 170 - 173 |

| Ketone C=O | 200 - 205 |

Note: This is a predicted spectrum based on analogous compounds. Actual chemical shifts may vary.

Two-dimensional NMR techniques are powerful tools for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton at C2 and the adjacent protons on the cyclohexyl ring, as well as cross-peaks among the various protons of the cyclohexyl ring, helping to delineate their connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around δ 3.7 ppm would correlate with the carbon signal around δ 52 ppm, confirming the -OCH₃ group. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be particularly useful in determining the stereochemistry of the molecule, for instance, the relative orientation of the cyclohexyl group with respect to the rest of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups. These would likely appear in the region of 1700-1750 cm⁻¹. The C-O stretching of the ester group would also give rise to a strong band, typically between 1100 and 1300 cm⁻¹. The presence of the cyclohexyl group would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 2960 | Medium to Strong |

| C=O (ketone) | 1705 - 1725 | Strong |

| C=O (ester) | 1735 - 1750 | Strong |

| C-O (ester) | 1100 - 1300 | Strong |

Note: This is a predicted spectrum based on analogous compounds. Actual absorption frequencies may vary.

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₈O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 198.12. uni.lu

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for β-keto esters include cleavage adjacent to the carbonyl groups. For instance, loss of the methoxy group (-OCH₃) would result in a fragment at m/z 167. Cleavage of the acetyl group (-COCH₃) would produce a fragment at m/z 155. Another prominent fragmentation could involve the loss of the entire ester group, leading to a cyclohexyl-containing fragment. The fragmentation of the cyclohexyl ring itself can also produce a series of characteristic ions. Predicted mass spectrometry data suggests adducts such as [M+H]⁺ at m/z 199.13288 and [M+Na]⁺ at m/z 221.11482. uni.lu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 198 | [C₁₁H₁₈O₃]⁺ (Molecular Ion) |

| 167 | [M - OCH₃]⁺ |

| 155 | [M - COCH₃]⁺ |

| 127 | [M - COOCH₃]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Note: This is a predicted fragmentation pattern based on general principles of mass spectrometry. Relative abundances of fragments can vary.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.gov For this compound, a suitable mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The compound would appear as a single spot on the TLC plate under UV light or after staining if it is pure. The Rf value would depend on the exact solvent system used. mdpi.com

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. mdpi.comgoogle.com A silica (B1680970) gel stationary phase is typically used, with a gradient elution system of hexane and ethyl acetate to separate the desired product from any starting materials, by-products, or other impurities. google.com The fractions are collected and analyzed by TLC to identify those containing the pure compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of methyl 2-cyclohexyl-3-oxobutanoate. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.

DFT methods, such as B3LYP with a suitable basis set like 6-31G**, are commonly employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.net Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the calculation of the electrostatic potential (ESP) surface maps the regions of positive and negative charge on the molecule. For this compound, the ESP would highlight the electron-rich areas around the oxygen atoms of the keto and ester carbonyl groups, indicating their propensity to act as nucleophilic or hydrogen bond accepting sites. Conversely, electron-deficient regions, likely around the acidic α-carbon, would be identified as potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this type.

Mechanistic Studies of Reactivity and Selectivity

Computational chemistry is an indispensable tool for investigating the mechanisms of reactions involving this compound. researchgate.netresearchgate.netmdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.

For instance, in a base-catalyzed alkylation or acylation reaction at the α-carbon, computational models can be used to compare the activation energies for the formation of different enolates and the subsequent attack of an electrophile. These calculations can explain the observed regioselectivity and stereoselectivity of such reactions.

In the context of asymmetric hydrogenation of the keto group, DFT calculations can be used to model the interaction of the substrate with a chiral catalyst. acs.org By comparing the energies of the diastereomeric transition states leading to the (R) and (S) alcohol products, the enantioselectivity of the catalyst can be predicted and understood. These models often reveal the crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that govern the stereochemical outcome.

Conformational Analysis and Stereochemical Predictions

The conformational flexibility of the cyclohexyl ring and the rotatable bonds in the side chain of this compound make its stereochemistry complex. Conformational analysis through computational methods helps to identify the most stable conformers and their relative populations. researchgate.netmdpi.com

Methods like Møller-Plesset perturbation theory (MP2) or DFT, combined with a suitable basis set, can be used to calculate the energies of different conformers. researchgate.net For the cyclohexyl ring, the chair conformation is generally the most stable. The substituent at the 1-position can be either in an axial or equatorial position. Computational studies would likely show that the equatorial conformer of the 2-cyclohexyl-3-oxobutanoate group is significantly more stable due to the avoidance of 1,3-diaxial interactions.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Method | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Equatorial-anti | DFT/B3LYP/6-31G* | 0.00 | 75.3 |

| Equatorial-gauche | DFT/B3LYP/6-31G* | 0.85 | 20.1 |

| Axial-anti | DFT/B3LYP/6-31G* | 2.10 | 4.5 |

Note: The values in this table are illustrative and based on general principles of conformational analysis. nih.gov

These conformational preferences are crucial for predicting the stereochemical outcome of reactions, as the reacting conformer's geometry can dictate the facial selectivity of an incoming reagent.

Molecular Modeling in Catalyst Design and Substrate Interactions

Molecular modeling plays a critical role in the rational design of catalysts for reactions involving this compound. acs.orgnih.gov By simulating the interaction between the substrate and a potential catalyst, researchers can predict the catalyst's efficacy and selectivity before it is synthesized in the lab.

In the case of asymmetric reductions of the ketone, for example, molecular docking and DFT calculations can be used to model how this compound fits into the active site of a chiral catalyst, such as a transition metal complex with a chiral ligand. acs.org These models can help to identify the key interactions that lead to high enantioselectivity. For instance, the model might show that a specific hydrogen bond between the substrate's carbonyl group and the catalyst is only possible for one enantiotopic face of the ketone, thus favoring the formation of one enantiomer of the alcohol product.

This in silico screening of virtual catalyst libraries allows for the rapid identification of promising catalyst candidates, significantly accelerating the development of new and improved catalytic systems. acs.org The insights gained from these models can also guide the modification of existing catalysts to enhance their performance.

Future Research Directions and Unexplored Avenues for Methyl 2 Cyclohexyl 3 Oxobutanoate

The versatile structure of methyl 2-cyclohexyl-3-oxobutanoate, a β-keto ester, positions it as a valuable intermediate in organic synthesis. Future research is poised to expand its utility through the development of more sustainable synthetic methods, novel catalytic applications, and its integration into modern chemical technologies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-cyclohexyl-3-oxobutanoate?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a cyclohexyl-substituted β-keto acid with methanol under acidic catalysis. For example, analogous procedures use THF as a solvent, with diisopropylethylamine (DIPEA) as a base to deprotonate intermediates, and heating at 60°C under nitrogen to drive the reaction to completion . Post-synthesis, purification via C18 reverse-phase chromatography (acetonitrile/water gradient) or silica gel column chromatography (hexane/ethyl acetate) is recommended to isolate high-purity product .

Q. How can researchers ensure purity and characterize the compound effectively?

Critical purity assessment methods include:

- HPLC and LCMS : Retention times and mass spectra (e.g., [M+H]+ ion) confirm molecular identity and monitor byproducts .

- NMR Spectroscopy : Key signals include the methyl ester (δ ~3.7 ppm, singlet) and cyclohexyl protons (δ ~1.0–2.0 ppm, multiplet). Carbonyl groups (δ ~170–210 ppm) are observable via -NMR .

- Recrystallization : Ethanol or acetonitrile/water mixtures are effective for removing impurities, as demonstrated in structurally similar β-keto esters .

Q. What safety protocols are essential for handling this compound?

While specific safety data for this compound are limited, analogous esters (e.g., chlorobutanol) require:

- Use of PPE (gloves, goggles, lab coats) in fume hoods.

- Storage in moisture-resistant containers at 2–8°C to prevent hydrolysis .

- Emergency protocols for spills (neutralization with sodium bicarbonate) and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

The cyclohexyl group introduces steric effects that may influence reaction pathways. To minimize racemization:

Q. What advanced techniques resolve contradictions in stability or reactivity data?

- Kinetic Studies : Conduct time-resolved -NMR to track decomposition pathways (e.g., hydrolysis under acidic/basic conditions).

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., carbonyl groups prone to nucleophilic attack) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., intramolecular hydrogen bonds stabilizing the β-keto ester moiety, as seen in related compounds) .

Q. How is this compound applied in drug discovery or enzymology?

- Enzyme Inhibition Assays : The β-keto ester group mimics natural substrates, making it a candidate for studying acetyltransferase or decarboxylase activity.

- Prodrug Design : Its ester linkage can be hydrolyzed in vivo to release active carboxylic acids, as seen in pyrazole derivative syntheses .

- Structure-Activity Relationship (SAR) Studies : Modifications to the cyclohexyl group (e.g., fluorination) enhance metabolic stability or binding affinity .

Q. What strategies address low yields in large-scale synthesis?

- Optimize solvent systems (e.g., switch from THF to DMF for better solubility of bulky intermediates) .

- Use flow chemistry to improve heat/mass transfer and reduce side reactions.

- Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) impacting yield .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

Q. Table 2. Stability Assessment Under Varied Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.